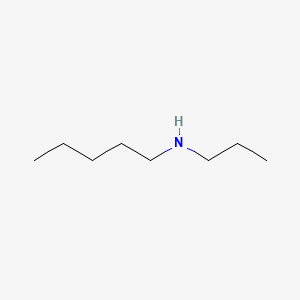
N-Benzyl-4-aminophthalimide
Overview
Description
N-Benzyl-4-aminophthalimide is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity : N-acyl- and N-alkoxycarbonylaminophthalimides, which can be prepared efficiently, are used as acid partners in the Mitsunobu reaction, allowing for alkylation by different groups. This process facilitates the preparation of 1,1-substituted hydrazines (Brosse, Pinto, & Jamart-Grégoire, 2000).
Polymer Synthesis : N-Benzyl-4-aminophthalimide has been used in the synthesis of high molecular weight polyimides with high glass transition temperatures and enhanced thermal stability, demonstrating its utility in polymer chemistry (J. K. Im & J. Jung, 2000).
Fluorescence Probes : The compound is employed as a fluorescence probe to study micellar aggregation and interface polarity, making it valuable in analytical and physical chemistry (G. Saroja & A. Samanta, 1995).
Solvent Sensitivity Studies : Its use in solvation studies, especially concerning the effect of temperature on fluorescence in various solvents, highlights its application in understanding solvent interactions and properties (Krzysztof Dobek & J. Karolczak, 2015).
Catalysis Research : this compound has been incorporated into catalysts for aerobic oxidation processes, showcasing its potential in green chemistry and catalysis (A. Dhakshinamoorthy, M. Álvaro, & H. García, 2010).
Chemical Interactions : Studies on the interaction of this compound in various solutions provide insights into its chemical behavior and interactions, useful in various chemical engineering and formulation applications (V. Pop, D. Dorohoi, & V. Holban, 1994).
Photophysics and Photochemistry : Research on its photochemical reactions in the presence of halomethanes contributes to the understanding of photophysics and photochemistry, relevant in fields such as material science and environmental chemistry (V. Gurinovich, V. V. Gruzinskii, & M. Tsvirko, 1988).
properties
IUPAC Name |
5-amino-2-benzylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-11-6-7-12-13(8-11)15(19)17(14(12)18)9-10-4-2-1-3-5-10/h1-8H,9,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLIZJGZOIZMAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















